molecular formula C13H10ClNO3 B1303846 1-Benzyl-5-chloro-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid CAS No. 338982-47-1

1-Benzyl-5-chloro-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid

Cat. No.: B1303846
CAS No.: 338982-47-1
M. Wt: 263.67 g/mol
InChI Key: NRKUXXZIOZEREM-UHFFFAOYSA-N
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Description

1-Benzyl-5-chloro-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid is a heterocyclic compound with the molecular formula C13H10ClNO3. It is known for its unique structure, which includes a pyridine ring substituted with a benzyl group, a chlorine atom, and a carboxylic acid group.

Scientific Research Applications

1-Benzyl-5-chloro-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid has several scientific research applications:

Safety and Hazards

The safety information for “1-Benzyl-5-chloro-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid” indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, H312, and H332 .

Preparation Methods

The synthesis of 1-Benzyl-5-chloro-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 5-chloro-2-methylpyridine-3-carboxylic acid with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF). The product is then purified through recrystallization .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Benzyl-5-chloro-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.

Mechanism of Action

The mechanism of action of 1-Benzyl-5-chloro-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

1-Benzyl-5-chloro-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid can be compared with similar compounds such as:

These comparisons highlight the unique structural features of this compound and its potential impact on its applications and reactivity.

Properties

IUPAC Name

1-benzyl-5-chloro-6-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c14-11-6-10(13(17)18)8-15(12(11)16)7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRKUXXZIOZEREM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=C(C2=O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401157785
Record name 5-Chloro-1,6-dihydro-6-oxo-1-(phenylmethyl)-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401157785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338982-47-1
Record name 5-Chloro-1,6-dihydro-6-oxo-1-(phenylmethyl)-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338982-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1,6-dihydro-6-oxo-1-(phenylmethyl)-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401157785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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